4-Chloro-2-ethoxyaniline hydrochloride

Organic Synthesis Medicinal Chemistry Process Chemistry

Inconsistent solubility of aniline building blocks often stalls aqueous-phase synthesis development. 4-Chloro-2-ethoxyaniline hydrochloride overcomes this as a water-soluble salt, ensuring reliable reaction kinetics. · **Aqueous-Ready Reactivity:** Enables green chemistry workflows; avoids organic co-solvents needed for the insoluble free base. · **Defined Lipophilicity:** Core scaffold cLogP ~2.89 provides a strategic alternative to the more polar 2-methoxy analog (cLogP ~1.8) for tuning membrane permeability. · **Supply Chain Assurance:** ≥98% purity reduces unknown contaminants by >50% vs. standard 95% grade, ensuring reproducible biological and catalytic results.

Molecular Formula C8H11Cl2NO
Molecular Weight 208.08 g/mol
CAS No. 858855-49-9
Cat. No. B1418695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-ethoxyaniline hydrochloride
CAS858855-49-9
Molecular FormulaC8H11Cl2NO
Molecular Weight208.08 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)Cl)N.Cl
InChIInChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H
InChIKeyXFHMVKGISOBBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 4-Chloro-2-ethoxyaniline Hydrochloride (CAS 858855-49-9) as a Bifunctional Aniline Building Block


4-Chloro-2-ethoxyaniline hydrochloride (CAS 858855-49-9) is an aniline derivative with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of 208.09 g/mol . The compound is characterized by a chlorine atom at the para position and an ethoxy group at the ortho position on the aromatic ring, a substitution pattern that imparts distinct electronic and steric properties . The hydrochloride salt form provides enhanced aqueous solubility relative to the free base, which is a critical handling characteristic for downstream synthesis workflows . This compound is primarily utilized as a building block and synthetic intermediate in medicinal chemistry and materials science research .

Why Simple Aniline Analogs Cannot Replace 4-Chloro-2-ethoxyaniline Hydrochloride in Synthetic Routes


The specific 2-ethoxy-4-chloro substitution pattern in 4-chloro-2-ethoxyaniline hydrochloride is not arbitrary; it dictates distinct electronic effects on the aromatic ring and governs the compound's reactivity, solubility, and downstream biological profile when incorporated into larger molecular scaffolds . Replacing this compound with a generic aniline, such as unsubstituted aniline, 4-chloroaniline, or 2-ethoxyaniline, would fundamentally alter these key parameters. For instance, the para-chloro group acts as an electron-withdrawing group via induction, while the ortho-ethoxy group donates electrons through resonance, a push-pull electronic system that cannot be replicated by a single substituent analog [1]. The hydrochloride salt form further ensures consistent solubility and stability, a non-trivial factor during multi-step organic syntheses that a free base analog may not provide .

Quantitative Differentiation Guide: Evidence for 4-Chloro-2-ethoxyaniline Hydrochloride Over Closest Analogs


Solubility and Handling: Enhanced Aqueous Solubility of Hydrochloride Salt vs. Free Base

The hydrochloride salt of 4-chloro-2-ethoxyaniline is soluble in water, a property that directly improves its handling and utility in aqueous or biphasic reaction conditions compared to its free base counterpart (CAS 846039-94-9), which is reported as insoluble in water . This difference eliminates the need for potentially problematic co-solvents in certain synthetic protocols.

Organic Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity Profile: cLogP Comparison with the 2-Methoxy Analog

The ortho-ethoxy group of the target compound contributes to a calculated cLogP of 2.89 [1]. In contrast, the analogous 2-methoxy derivative (4-chloro-2-methoxyaniline) is predicted to have a significantly lower lipophilicity (cLogP ~1.8-2.0) [2]. This quantitative difference in lipophilicity (ΔcLogP ≈ 0.9-1.1) is critical in medicinal chemistry, where an increase in logP can substantially impact membrane permeability and volume of distribution.

Drug Design ADME SAR Analysis

Purity and Quality: Guaranteed 98% Purity from a Validated Commercial Source

For reproducible research, procurement of a compound with a clearly defined and high purity specification is non-negotiable. The target compound is commercially available with a minimum purity of 98% (HPLC) from Fluorochem, a supplier with documented use in academic institutions for quality consistency . This contrasts with other vendors or analog sources that may only offer 95% purity, which, while often acceptable, introduces a higher baseline level of unspecified impurities (up to 5%) that can confound sensitive biological assays or catalytic reactions .

Reproducible Research Procurement Quality Control

Defined Application Scenarios for 4-Chloro-2-ethoxyaniline Hydrochloride Based on Differentiated Properties


Medicinal Chemistry: Tuning Lipophilicity in Lead Optimization

In structure-activity relationship (SAR) studies, medicinal chemists frequently require systematic variation of a molecule's lipophilicity to optimize ADME properties. 4-Chloro-2-ethoxyaniline hydrochloride serves as a key intermediate for introducing a phenyl ring with a defined Cl/ethoxy pattern that results in a cLogP of ~2.89 for the core scaffold . This is a strategic alternative to using the more polar 2-methoxy analog, which yields a lower cLogP (~1.8) and a different pharmacokinetic profile . By incorporating this compound, researchers can dial in higher lipophilicity to improve membrane permeability while maintaining a synthetically tractable aniline handle.

Synthetic Methodology: Aqueous-Phase Reaction Development

The development of sustainable and 'green' chemistry often involves shifting reactions from organic to aqueous media. Unlike the water-insoluble free base (4-chloro-2-ethoxyaniline), the hydrochloride salt is water-soluble . This fundamental difference makes the hydrochloride form the reagent of choice for chemists designing new aqueous-phase cross-couplings, diazotizations, or amide bond formations. Its use can simplify workup procedures, reduce reliance on organic solvents, and enable reactions that would be kinetically or practically unfeasible with the insoluble free base analog.

High-Fidelity Research: Minimizing Impurity-Driven Artifacts

In sensitive research areas such as target-based phenotypic screening or catalytic cycle elucidation, the presence of even minor impurities can lead to false positives or misinterpreted results. Procuring 4-chloro-2-ethoxyaniline hydrochloride from a source that guarantees a minimum 98% purity specification, as opposed to a standard 95% grade, reduces the level of unknown contaminants by more than half (2% vs. 5% baseline) . This quality difference is critical for ensuring that observed biological activity or catalytic turnover is due to the intended molecule and not an unidentified impurity, thereby increasing the robustness and reproducibility of high-stakes experiments.

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